molecular formula C8H6INO3 B14842007 (6-Formyl-4-iodopyridin-2-YL)acetic acid CAS No. 1393574-55-4

(6-Formyl-4-iodopyridin-2-YL)acetic acid

Cat. No.: B14842007
CAS No.: 1393574-55-4
M. Wt: 291.04 g/mol
InChI Key: RAWNXTVDIVXYKL-UHFFFAOYSA-N
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Description

(6-Formyl-4-iodopyridin-2-YL)acetic acid is a heterocyclic organic compound that features a pyridine ring substituted with formyl and iodine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Formyl-4-iodopyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method starts with the iodination of a pyridine derivative, followed by formylation and subsequent acetic acid substitution. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and reagents is also considered to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-Formyl-4-iodopyridin-2-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium azide (NaN3) or organometallic compounds are employed for substitution reactions.

Major Products

    Oxidation: Produces (6-Carboxy-4-iodopyridin-2-YL)acetic acid.

    Reduction: Produces (6-Hydroxymethyl-4-iodopyridin-2-YL)acetic acid.

    Substitution: Produces various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

In organic synthesis, (6-Formyl-4-iodopyridin-2-YL)acetic acid serves as a versatile building block for constructing more complex molecules. It is used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology

In biological research, this compound can be used to study enzyme interactions and as a precursor for bioactive molecules. Its derivatives may exhibit antimicrobial or anticancer properties, making it valuable in drug discovery.

Medicine

Potential medicinal applications include the development of new pharmaceuticals targeting specific pathways or receptors. The compound’s unique structure allows for the design of molecules with high specificity and potency.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of (6-Formyl-4-iodopyridin-2-YL)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites, while the iodine atom can participate in halogen bonding, influencing molecular interactions and stability.

Comparison with Similar Compounds

Similar Compounds

    (5-Oxooxazolidin-4-yl)acetic acid: Used as a protective group in peptide synthesis.

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Pyridine-2-acetic acid: A simpler analog used in various organic reactions.

Uniqueness

(6-Formyl-4-iodopyridin-2-YL)acetic acid is unique due to its combination of formyl and iodine substituents on the pyridine ring. This combination provides distinct reactivity and interaction profiles, making it a valuable compound for specialized applications in synthesis and research.

Properties

CAS No.

1393574-55-4

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

2-(6-formyl-4-iodopyridin-2-yl)acetic acid

InChI

InChI=1S/C8H6INO3/c9-5-1-6(3-8(12)13)10-7(2-5)4-11/h1-2,4H,3H2,(H,12,13)

InChI Key

RAWNXTVDIVXYKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CC(=O)O)C=O)I

Origin of Product

United States

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